Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride
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Overview
Description
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 2-hydroxy-3-(o-tolyloxy)propyl chloride under basic conditions to yield the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs for treating neurological disorders and infections.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The hydroxyl and piperazine groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can be compared with other piperazine derivatives, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the o-tolyloxy group in this compound imparts unique properties, such as enhanced binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-7-5-4-6-14(16)2;/h4-7,15,20H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYDFKZNJHAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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